![molecular formula C7H16ClNO2 B1378853 盐酸 2-[乙基(甲基)氨基]-2-甲基丙酸 CAS No. 1423031-52-0](/img/structure/B1378853.png)
盐酸 2-[乙基(甲基)氨基]-2-甲基丙酸
描述
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 . It is a solid substance and is used in scientific research due to its unique properties. It finds applications in various fields, such as drug synthesis, organic chemistry, and biochemical studies.
Synthesis Analysis
The synthesis of similar compounds involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular structure of 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride can be represented by the InChI code: 1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H . The molecular weight of this compound is 181.66 .Physical And Chemical Properties Analysis
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a solid substance . It has a molecular weight of 181.66 and its IUPAC name is N-ethyl-N,2-dimethylalanine hydrochloride .科学研究应用
Biomedical Research and Hydrogel Crosslinking
- Application Summary : AMA is widely used in biomedical research due to its biocompatibility and low toxicity . It is particularly used as a crosslinking agent for hydrogels and other biomaterials .
- Results or Outcomes : The use of AMA in this context can result in the creation of biocompatible hydrogels that can be used in a variety of biomedical applications, such as drug delivery systems or tissue engineering scaffolds .
Polymerization Tools
- Application Summary : This compound can be used as a precursor to synthesize homo and copolymer brushes of AMA, which can be used to tune the electrochemical properties of silicon wafers .
- Results or Outcomes : The use of this compound in this context can result in the creation of polymer brushes that can be used to tune the electrochemical properties of silicon wafers .
Tissue Engineering
- Application Summary : This compound can be used as a precursor to synthesize Poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds for tissue engineering applications .
- Results or Outcomes : The use of this compound in this context can result in the creation of composite scaffolds that can be used in tissue engineering applications .
Coatings and Adhesives
- Application Summary : This compound can be used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings and adhesives .
- Results or Outcomes : The use of this compound in this context can result in the creation of polymers and copolymers that can be used in coatings and adhesives .
Medical Devices
- Application Summary : This compound can be used in the production of polymers and copolymers that are utilized in a wide range of applications, including medical devices .
- Results or Outcomes : The use of this compound in this context can result in the creation of polymers and copolymers that can be used in medical devices .
Synthesis of Poly(2-aminoethylmethacrylate)
- Application Summary : This compound can be used in the synthesis of poly(2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field .
- Results or Outcomes : The use of this compound in this context can result in the creation of poly(2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field .
安全和危害
属性
IUPAC Name |
2-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOQBDBAGHBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride | |
CAS RN |
1423031-52-0 | |
| Record name | Alanine, N-ethyl-N,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



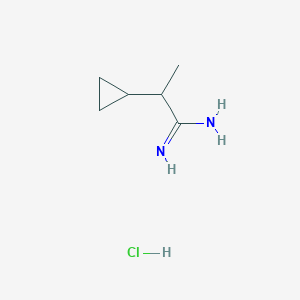
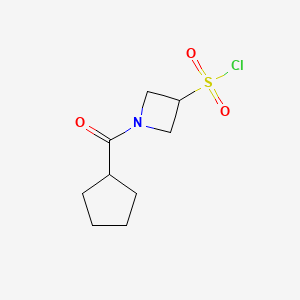
![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)
![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)
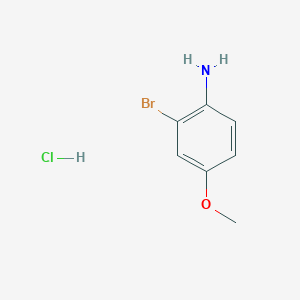
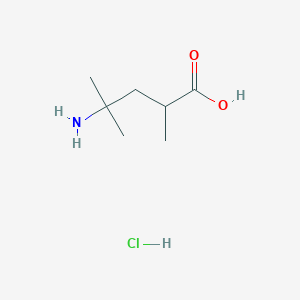
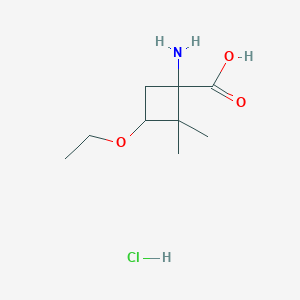
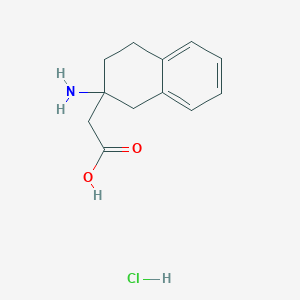
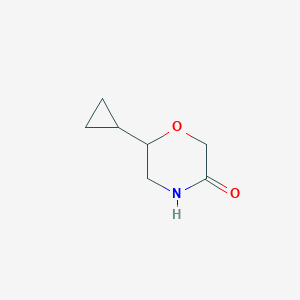
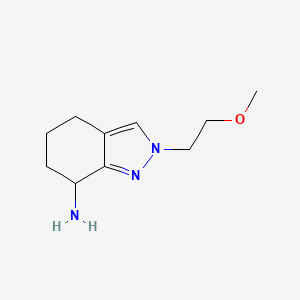
![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)
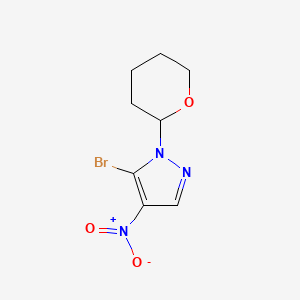
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)
![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)